molecular formula C20H21FN2O2 B6118118 N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide

N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide

Cat. No. B6118118
M. Wt: 340.4 g/mol
InChI Key: YKMULPNFTKYLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide, commonly known as DMFP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMFP is a proline-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of DMFP is not fully understood, but it is thought to involve the formation of a covalent bond between the proline moiety of DMFP and the active site of the target protein. This covalent bond can then alter the conformation of the protein, leading to changes in its activity.
Biochemical and Physiological Effects
DMFP has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, as well as the modulation of receptor activity. DMFP has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMFP is its versatility. It can be used to study a wide range of proteins and can be easily synthesized in the laboratory. However, DMFP also has some limitations. Its covalent binding mechanism can make it difficult to study reversible protein-ligand interactions, and its effects on protein conformation can be difficult to predict.

Future Directions

There are many potential future directions for research on DMFP. One area of interest is the development of new methods for synthesizing DMFP and related compounds. Another area of interest is the use of DMFP as a tool for studying the structure and function of membrane proteins. Additionally, DMFP may have potential applications in drug discovery, particularly for the development of new enzyme inhibitors and receptor modulators.

Synthesis Methods

DMFP can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenylamine with 3-fluorobenzoyl chloride in the presence of proline. This reaction results in the formation of DMFP, which can be purified using standard laboratory techniques.

Scientific Research Applications

DMFP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of DMFP as a tool for studying the structure and function of proteins. DMFP has been shown to bind to a variety of proteins, including enzymes and receptors, and can be used to probe the active sites of these proteins.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13-8-9-17(11-14(13)2)22-19(24)18-7-4-10-23(18)20(25)15-5-3-6-16(21)12-15/h3,5-6,8-9,11-12,18H,4,7,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMULPNFTKYLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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